(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone
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Overview
Description
(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone is a synthetic organic compound that features a pyridine ring substituted with an amino group at the 5-position and a piperidine ring substituted with two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the pyridine derivative, followed by the introduction of the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-pyridin-2-yl)-acetic acid
- (5-Amino-pyridin-2-yl)-methanol
- (5-Amino-pyridin-2-yl)-benzamide
Uniqueness
Compared to similar compounds, (5-Amino-pyridin-2-yl)-(4,4-difluoro-piperidin-1-yl)-methanone is unique due to the presence of the difluoro-piperidine moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(5-aminopyridin-2-yl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c12-11(13)3-5-16(6-4-11)10(17)9-2-1-8(14)7-15-9/h1-2,7H,3-6,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZUHFZCUYTDQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=NC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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